molecular formula C14H6N2O6 B1294578 1,5-Dinitroanthraquinone CAS No. 82-35-9

1,5-Dinitroanthraquinone

Cat. No. B1294578
M. Wt: 298.21 g/mol
InChI Key: XVMVHWDCRFNPQR-UHFFFAOYSA-N
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Patent
US04076736

Procedure details

45 g of 1,5-dinitroanthraquinone (97 %) are heated to 200° C in 100 ml of water in a 0.7 liter steel autoclave. 300 ml of a cold, 25% strength aqueous ammonia solution, which contains 10% of NH4Cl, are pumped into this mixture over a period of 30 minutes. Thereafter, the temperature is kept constant for another 5 1/2 hours, the pressure thereby rising to 60 bar. The product is left to cool without outside help, the pressure released and the product filtered off with suction. The entire filtrate, 350 ml, is faintly yellow in color, E47010 cm = 6.0. After washing and drying there are obtained 34.8 g of 93.0 % pure 1,5-diaminoanthraquinone (92.7 % of theory). The product still contains 4.5 % (4.0 % of theory) of 1-amino-5-nitroanthraquinone.
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0.7 L
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([N+:19]([O-])=O)[CH:12]=[CH:13][CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.N.[NH4+].[Cl-]>O>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[C:11]([NH2:19])[CH:12]=[CH:13][CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Name
steel
Quantity
0.7 L
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept constant for another 5 1/2 hours
Duration
0.5 h
WAIT
Type
WAIT
Details
The product is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool without outside help
FILTRATION
Type
FILTRATION
Details
the product filtered off with suction
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying there

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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